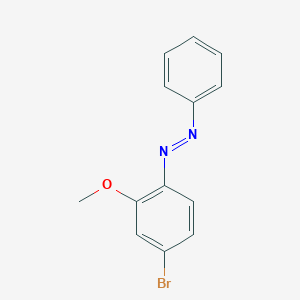

Azobenzene, 4-bromo-2-methoxy-

Description

BenchChem offers high-quality Azobenzene, 4-bromo-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azobenzene, 4-bromo-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18277-96-8 |

|---|---|

Molecular Formula |

C13H11BrN2O |

Molecular Weight |

291.14 g/mol |

IUPAC Name |

(4-bromo-2-methoxyphenyl)-phenyldiazene |

InChI |

InChI=1S/C13H11BrN2O/c1-17-13-9-10(14)7-8-12(13)16-15-11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

PVGKVQHQXSIQRN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)Br)N=NC2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Azobenzene, 4-bromo-2-methoxy- (CAS 18277-96-8)

A comprehensive review of available data for researchers, scientists, and drug development professionals.

Introduction

Azobenzene, 4-bromo-2-methoxy-, with the Chemical Abstracts Service (CAS) registry number 18277-96-8, is a substituted aromatic azo compound. Azobenzene and its derivatives are a well-established class of molecules known for their photochromic properties, undergoing reversible isomerization between their trans (E) and cis (Z) forms upon light irradiation. This unique characteristic has led to their investigation in a wide array of applications, including molecular switches, optical data storage, and photopharmacology. The substitution pattern of a bromo group at the 4-position and a methoxy group at the 2-position of one of the phenyl rings is anticipated to influence the electronic and steric properties of the molecule, thereby affecting its photoisomerization behavior, stability, and potential biological interactions.

This technical guide aims to provide a thorough overview of the currently available scientific and technical data for Azobenzene, 4-bromo-2-methoxy-.

Physicochemical Properties

Table 1: Physicochemical Data for Azobenzene, 4-bromo-2-methoxy-

| Property | Value | Source |

| CAS Number | 18277-96-8 | - |

| Molecular Formula | C₁₃H₁₁BrN₂O | - |

| Molecular Weight | 291.15 g/mol | Calculated |

| Synonyms | (E)-1-(4-Bromo-2-methoxyphenyl)-2-phenyldiazene, 4-Bromo-2-methoxyazobenzene | - |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)N=NC2=CC=CC=C2 | - |

| Predicted LogP | 4.4 | ChemDraw |

| Predicted Boiling Point | 404.7 °C at 760 mmHg | ChemDraw |

| Predicted Melting Point | Not Available | - |

| Predicted Solubility | Insoluble in water | - |

Spectroscopic Data

While a specific entry for Azobenzene, 4-bromo-2-methoxy- exists in the 1980 cumulative indexes to the EPA/NIH mass spectral database, the detailed mass spectrum is not publicly accessible.[1] Theoretical spectroscopic data can be predicted using computational methods, though experimental validation is essential for confirmation.

Synthesis

A detailed, experimentally verified protocol for the synthesis of Azobenzene, 4-bromo-2-methoxy- is not explicitly described in the available literature. However, a general and common method for the synthesis of unsymmetrical azobenzenes is the diazo coupling reaction. This would likely involve the diazotization of aniline followed by coupling with 4-bromo-2-methoxyaniline. A plausible synthetic workflow is outlined below.

Logical Workflow for the Synthesis of Azobenzene, 4-bromo-2-methoxy-

Caption: Plausible synthetic route for Azobenzene, 4-bromo-2-methoxy-.

Experimental Protocols

As no specific literature detailing the experimental use of this compound was found, a generalized protocol for a diazo coupling reaction is provided as a reference.

General Protocol for Diazo Coupling:

-

Diazotization: Aniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the benzenediazonium salt.

-

Coupling: 4-Bromo-2-methoxyaniline is dissolved in a suitable solvent. The freshly prepared diazonium salt solution is then added slowly to this solution. The pH of the reaction mixture is carefully controlled, as it is crucial for the success of the coupling reaction.

-

Isolation and Purification: The resulting crude product, the azobenzene derivative, often precipitates out of the solution. It is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of Azobenzene, 4-bromo-2-methoxy-. The broader class of azobenzene derivatives has been investigated for various pharmacological activities, including antibacterial, antifungal, and anticancer properties. The biological effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit enzymes, or act as photoswitchable drugs that can be activated at a specific site with light.

Given the lack of specific data, any potential biological activity of Azobenzene, 4-bromo-2-methoxy- would need to be determined through dedicated screening and mechanistic studies.

Signaling Pathway Hypothesis

Should this compound exhibit biological activity, a hypothetical workflow for investigating its impact on a generic signaling pathway is presented below.

Caption: Workflow for studying the effect of a compound on a signaling pathway.

Azobenzene, 4-bromo-2-methoxy- (CAS 18277-96-8) is a chemical entity for which there is a significant lack of publicly available experimental data. While its structure suggests it belongs to the well-studied class of azobenzene photoswitches, its specific physicochemical properties, detailed spectroscopic characterization, and biological activities remain to be elucidated. The information provided in this guide is based on general chemical principles and data for related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in materials science and drug discovery. Researchers interested in this compound should consider its de novo synthesis and comprehensive characterization as a primary step.

References

An In-depth Technical Guide to 4-bromo-2-methoxy-azobenzene: Properties, Synthesis, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are a class of compounds that have garnered significant interest in various scientific fields, including materials science and pharmacology, primarily due to their photoisomerization properties. The ability of these molecules to switch between their trans and cis isomers upon light irradiation makes them ideal candidates for the development of molecular switches, photosensitive materials, and phototherapeutics. This technical guide focuses on the physical and chemical properties of a specific, unsymmetrically substituted derivative, 4-bromo-2-methoxy-azobenzene.

Due to the limited availability of direct experimental data for 4-bromo-2-methoxy-azobenzene in peer-reviewed literature, this guide presents a combination of predicted data for the target compound and experimental data for closely related analogues, namely 4-bromoazobenzene and 4-methoxyazobenzene. This comparative approach provides valuable context and a frame of reference for researchers working with this and similar molecules. Furthermore, a detailed, plausible synthetic protocol for 4-bromo-2-methoxy-azobenzene is proposed based on established methodologies for the synthesis of substituted azobenzenes.

Predicted and Comparative Physicochemical Properties

The following tables summarize the predicted physical and chemical properties of 4-bromo-2-methoxy-azobenzene, alongside the experimentally determined properties of 4-bromoazobenzene and 4-methoxyazobenzene for comparative analysis.

Table 1: Predicted Physical Properties of 4-bromo-2-methoxy-azobenzene

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₁BrN₂O |

| Molecular Weight | 291.15 g/mol |

| Melting Point | 85-95 °C |

| Boiling Point | 380-400 °C at 760 mmHg |

| LogP (o/w partition) | 4.5-5.0 |

| Water Solubility | Low (predicted to be in the mg/L range) |

| Appearance | Predicted to be a crystalline solid (color not predicted) |

Note: These properties are computationally predicted and have not been experimentally verified.

Table 2: Experimental Physical and Chemical Properties of Comparative Compounds

| Property | 4-bromoazobenzene | 4-methoxyazobenzene |

| CAS Number | 4418-84-2[1] | 2396-60-3[2] |

| Molecular Formula | C₁₂H₉BrN₂[1] | C₁₃H₁₂N₂O[2][3] |

| Molecular Weight | 261.12 g/mol [1] | 212.25 g/mol [2] |

| Melting Point | Not available in sources | 54-56 °C[2][4] |

| Boiling Point | Not available in sources | Not available in sources |

| Appearance | Orange-red solid | Red crystal powder[5] |

| Solubility | Not available in sources | Soluble in ethanol, dimethylformamide; sparingly soluble in water[5] |

Proposed Synthesis of 4-bromo-2-methoxy-azobenzene

The synthesis of unsymmetrical azobenzenes like 4-bromo-2-methoxy-azobenzene can be achieved through several established methods. Two of the most common and versatile methods are the Baeyer-Mills reaction and the diazotization and coupling reaction.[6][7][8][9][10][11][12]

Method 1: Baeyer-Mills Reaction

The Baeyer-Mills reaction involves the condensation of a substituted aniline with a nitrosobenzene derivative.[6][7][13] For the synthesis of 4-bromo-2-methoxy-azobenzene, this would involve the reaction of 4-bromoaniline with 2-methoxynitrosobenzene or 2-methoxyaniline with 4-bromonitrosobenzene.

Experimental Protocol (Proposed):

-

Preparation of the Nitroso Compound (e.g., 2-methoxynitrosobenzene):

-

Dissolve 2-methoxyaniline in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, such as potassium permanganate or Caro's acid (peroxymonosulfuric acid), dropwise at a low temperature (0-5 °C) with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite solution).

-

Extract the nitroso compound with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Condensation Reaction:

-

Dissolve the synthesized 2-methoxynitrosobenzene and 4-bromoaniline in glacial acetic acid.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude 4-bromo-2-methoxy-azobenzene by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

-

Method 2: Diazotization and Azo Coupling

This classic method involves the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.[9][10][11][12]

Experimental Protocol (Proposed):

-

Diazotization of 4-bromoaniline:

-

Dissolve 4-bromoaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium chloride solution.

-

-

Azo Coupling with 2-methoxyphenol (as an example of an activated coupling partner):

-

Dissolve 2-methoxyphenol in an aqueous solution of sodium hydroxide to form the corresponding phenoxide, which is a highly activated coupling partner.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold phenoxide solution with vigorous stirring.

-

A brightly colored azo dye, the sodium salt of 4-(4-bromophenylazo)-2-methoxyphenol, should precipitate.

-

Maintain the alkaline pH and low temperature during the addition.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The resulting phenol can then be alkylated to the methyl ether if desired, though direct coupling to anisole is also possible but may be less efficient.

-

Visualization of Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for 4-bromo-2-methoxy-azobenzene via the Baeyer-Mills reaction.

Caption: Proposed Baeyer-Mills synthesis of 4-bromo-2-methoxy-azobenzene.

Conclusion

While experimental data for 4-bromo-2-methoxy-azobenzene remains elusive in the current body of scientific literature, this technical guide provides a robust starting point for researchers interested in this compound. The predicted physicochemical properties offer a valuable initial assessment, and the comparative data from closely related analogues, 4-bromoazobenzene and 4-methoxyazobenzene, provide a tangible reference. The detailed synthetic protocols, based on well-established and versatile reactions, offer a clear pathway for the laboratory preparation of 4-bromo-2-methoxy-azobenzene. It is anticipated that the synthesis and characterization of this and other novel azobenzene derivatives will continue to be a fruitful area of research, with potential applications in the development of advanced materials and photopharmacology. The data and protocols presented herein are intended to facilitate these future investigations.

References

- 1. 4-Bromoazobenzene | C12H9BrN2 | CID 226037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyazobenzene = 98.0 2396-60-3 [sigmaaldrich.com]

- 3. 4-Methoxyazobenzene | C13H12N2O | CID 16966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chembk.com [chembk.com]

- 6. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]

- 7. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.library.txst.edu [digital.library.txst.edu]

- 9. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cuhk.edu.hk [cuhk.edu.hk]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-bromo-2-methoxy-azobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-bromo-2-methoxy-azobenzene, a substituted aromatic azo compound. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on closely related analogs and provides standardized experimental protocols for its characterization.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-bromo-2-methoxy-azobenzene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |

| ~3.8-4.0 | Singlet | - | Methoxy Protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-bromo-2-methoxy-azobenzene

| Chemical Shift (δ, ppm) | Assignment |

| [Expected Range] | Aromatic Carbons (C-N, C-Br, C-O) |

| [Expected Range] | Aromatic Carbons (C-H) |

| [Expected Range] | Methoxy Carbon (-OCH₃) |

Table 3: Predicted UV-Vis Spectroscopic Data for 4-bromo-2-methoxy-azobenzene

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| π-π | [Expected Range ~320-360] | [Expected Value] | [e.g., Ethanol, Acetonitrile] |

| n-π | [Expected Range ~430-450] | [Expected Value] | [e.g., Ethanol, Acetonitrile] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of azobenzene derivatives, which are applicable for the characterization of 4-bromo-2-methoxy-azobenzene.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) corresponding to the π-π* and n-π* electronic transitions of the azobenzene chromophore.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of 4-bromo-2-methoxy-azobenzene of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From the stock solution, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance values are within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Baseline Correction: Record a baseline spectrum using the same solvent that was used to dissolve the sample.

-

Sample Measurement: Record the UV-Vis absorption spectrum of the sample solution over a wavelength range of 200-600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the characteristic π-π* and n-π* transitions. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Solubility of 4-bromo-2-methoxy-azobenzene in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-bromo-2-methoxy-azobenzene in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a comprehensive experimental protocol for determining the precise solubility of this compound. Furthermore, it presents a qualitative summary of expected solubility based on the known properties of structurally similar molecules.

Predicted Solubility Profile

Based on the general principles of solubility ("like dissolves like") and data for related compounds such as 4-bromoanisole and other azobenzene derivatives, the expected solubility of 4-bromo-2-methoxy-azobenzene in common organic solvents is summarized below. The molecule's aromatic rings and the nonpolar bromo-substituent suggest good solubility in nonpolar to moderately polar organic solvents, while the methoxy group may impart some limited solubility in more polar environments.

| Solvent Classification | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of the solvent readily solvates the azobenzene core. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | The nonpolar nature of the solvent interacts favorably with the bromo- and phenyl- groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solvation of the aromatic and halogenated parts of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can interact with the methoxy group, while the alkyl chains solvate the rest of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone may lead to reasonable solvation. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and nonpolar characteristics. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polar hydroxyl group has limited favorable interaction with the largely nonpolar solute. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are strong solvating agents for a wide range of organic compounds. |

| Water | Very Low / Insoluble | The molecule is predominantly nonpolar and hydrophobic. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 4-bromo-2-methoxy-azobenzene. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of 4-bromo-2-methoxy-azobenzene in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

4-bromo-2-methoxy-azobenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Standard laboratory glassware and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-bromo-2-methoxy-azobenzene to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-bromo-2-methoxy-azobenzene of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 4-bromo-2-methoxy-azobenzene in the diluted sample.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4-bromo-2-methoxy-azobenzene.

A Technical Guide to the Photoisomerization Quantum Yield of 4-Bromo-2-Methoxy-Azobenzene and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photoisomerization quantum yield of azobenzene derivatives, with a specific focus on 4-bromo-2-methoxy-azobenzene. While direct experimental values for this specific compound are not available in the current literature, this document aggregates data for structurally analogous compounds to provide a robust predictive framework. Detailed experimental protocols for determining photoisomerization quantum yields are presented, alongside a discussion of the underlying photophysical principles. This guide is intended to be a valuable resource for researchers in the fields of photopharmacology, materials science, and molecular switching.

Introduction to Azobenzene Photoisomerization

Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. This photoisomerization is accompanied by a significant change in molecular geometry and dipole moment, making azobenzenes ideal candidates for a wide range of applications, including molecular switches, photosensitive materials, and photopharmacology. The efficiency of this process is quantified by the photoisomerization quantum yield (Φ), which is defined as the number of molecules isomerized per photon absorbed.

The substitution pattern on the azobenzene core has a profound impact on its photophysical properties, including its absorption spectra, thermal relaxation rate, and photoisomerization quantum yield. Substituents can alter the energy levels of the molecular orbitals involved in the photoisomerization process, thereby influencing the efficiency of the trans-to-cis and cis-to-trans switching.

Quantitative Data on Photoisomerization Quantum Yields

While the photoisomerization quantum yield for 4-bromo-2-methoxy-azobenzene has not been explicitly reported, an analysis of related substituted azobenzenes can provide valuable insights into its expected behavior. The following tables summarize the quantum yields for the trans → cis (Φt→c) and cis → trans (Φc→t) photoisomerization of various mono- and di-substituted azobenzenes in different solvents and upon irradiation at different wavelengths.

Table 1: Photoisomerization Quantum Yields of Mono-Substituted Azobenzenes

| Compound | Solvent | λirr (nm) | Φt→c | Φc→t |

| Azobenzene | n-Hexane | 313 | 0.11 | 0.41 |

| Azobenzene | Methanol | 313 | 0.12 | 0.42 |

| 4-Bromoazobenzene | Ethanol | 313 | 0.08 | 0.35 |

| 2-Methoxyazobenzene | Cyclohexane | 313 | 0.09 | 0.48 |

Table 2: Photoisomerization Quantum Yields of Di-Substituted Azobenzenes

| Compound | Solvent | λirr (nm) | Φt→c | Φc→t |

| 4,4'-Dibromoazobenzene | Ethyl Acetate | 365 | - | - |

| 4-Amino-4'-nitroazobenzene | Dioxane | 436 | 0.03 | 0.23 |

Note: A hyphen (-) indicates that the data was not available in the cited literature.

The data suggests that both electron-withdrawing groups like bromine and electron-donating groups like methoxy can influence the quantum yield. The ortho-methoxy substitution, in particular, can introduce steric hindrance that may affect the isomerization pathway.

Experimental Protocols for Quantum Yield Determination

The determination of the photoisomerization quantum yield is crucial for the characterization of new azobenzene derivatives. The most common method involves monitoring the change in the UV-Vis absorption spectrum of a solution of the azobenzene upon irradiation with a light source of known intensity.

General Experimental Workflow

The following diagram illustrates the general workflow for determining the photoisomerization quantum yield.

Caption: Workflow for quantum yield determination.

Detailed Methodology

1. Preparation of the Sample Solution:

-

A solution of the azobenzene derivative in a suitable solvent (e.g., hexane, ethanol, or acetonitrile) is prepared with a concentration that gives an absorbance maximum in the range of 0.5 to 1.0.

-

The solution is placed in a quartz cuvette.

2. Measurement of the Initial Absorption Spectrum:

-

The UV-Vis absorption spectrum of the initial, non-irradiated solution (predominantly the trans isomer) is recorded.

3. Irradiation:

-

The sample is irradiated with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) at a wavelength where the trans isomer absorbs strongly.

-

The absorption spectrum is recorded at regular time intervals during irradiation until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.

4. Determination of Photon Flux (Actinometry):

-

The intensity of the light source (photon flux) must be accurately determined. This is typically done using a chemical actinometer, such as potassium ferrioxalate.

-

The actinometer solution is irradiated under the same conditions as the sample, and the change in its absorbance is used to calculate the number of photons entering the sample.

5. Calculation of the Quantum Yield:

-

The quantum yield (Φ) is calculated using the following equation:

Φ = (number of molecules isomerized) / (number of photons absorbed)

-

The number of molecules isomerized can be determined from the change in absorbance at a specific wavelength, using the Beer-Lambert law and the molar extinction coefficients of the trans and cis isomers.

-

The number of photons absorbed is determined from the photon flux and the absorbance of the sample.

Signaling Pathways and Logical Relationships

The photoisomerization of azobenzene is a complex process involving transitions between different electronic states. A simplified Jablonski diagram can be used to visualize the key steps.

Caption: Simplified Jablonski diagram for azobenzene photoisomerization.

Upon absorption of a photon, the trans-azobenzene molecule is excited from the ground state (S0) to an excited singlet state (S1 or S2). From the excited state, the molecule can either relax back to the trans ground state via fluorescence or internal conversion, or it can undergo isomerization to the cis form. The cis isomer can then be isomerized back to the trans form either photochemically by absorbing a photon of a different wavelength or thermally.

Conclusion

This technical guide has provided a comprehensive overview of the photoisomerization quantum yield of azobenzene derivatives, with a focus on providing a predictive framework for 4-bromo-2-methoxy-azobenzene. While a specific quantum yield for this molecule remains to be experimentally determined, the compiled data for analogous compounds and the detailed experimental protocols offer a solid foundation for researchers. The provided diagrams of the experimental workflow and the underlying photophysical processes serve to further clarify the key concepts. It is anticipated that this guide will be a valuable tool for scientists and professionals working to harness the potential of azobenzene-based molecular photoswitches.

The Dawn of a Molecular Switch: A Technical Guide to the Discovery and History of Substituted Azobenzenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted azobenzenes, from their initial discovery to their current role as sophisticated molecular tools in pharmacology and materials science. We delve into the core chemistry, providing a historical perspective alongside the technical details of their synthesis and photoresponsive behavior. This guide is designed to be a valuable resource for researchers, offering both foundational knowledge and practical insights into the world of these remarkable photoswitchable molecules.

A Historical Overview: From Dyes to Dynamic Molecules

The story of azobenzene begins in the 19th century, with its first synthesis marking a significant milestone in organic chemistry. Initially, the vibrant colors of these compounds captured the attention of the burgeoning dye industry. However, it was the later discovery of their unique photoisomerization properties that truly unlocked their potential as molecular switches, paving the way for their application in a diverse range of scientific fields.

Azobenzene was first described by Eilhard Mitscherlich in 1834.[1] The industrial synthesis of azobenzene dates back to 1856.[1] Early research primarily focused on their use as synthetic dyes due to their bright colors.[2] A pivotal moment in the history of azobenzenes was the discovery of their light-responsive behavior. The ability of azobenzene to undergo reversible isomerization between its trans and cis forms upon exposure to light was not fully recognized until 1937.[2] This photoisomerization sparked significant scientific interest, leading to extensive research in the 1950s that laid the groundwork for understanding their photochemical properties.[2] This discovery transformed azobenzenes from simple organic dyes into dynamic molecules with the ability to control biological and material properties with light.[2][3]

Core Synthetic Methodologies: A Chemist's Toolkit

The synthesis of substituted azobenzenes has evolved significantly over the years, with several classical methods remaining relevant today alongside modern, more sophisticated techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the required purity of the final product.

The most widely used industrial reaction for the production of azo compounds is the azo coupling reaction .[4] This electrophilic aromatic substitution involves the reaction of an aromatic diazonium ion with an activated aromatic compound, such as a phenol or aniline.[4] The substitution typically occurs at the para position, unless this position is already occupied, in which case the ortho position is favored.[4] The pH of the reaction is a critical parameter and must be mildly acidic or neutral for the reaction to proceed.[4]

Another classical and versatile method is the Baeyer–Mills reaction , which involves the condensation of a nitrosobenzene with an aniline.[5] This method is particularly useful for the synthesis of non-symmetric azobenzenes and is often favored when the aniline derivative is not suitable for diazotization.[6] The reaction proceeds best with electron-rich anilines and electron-poor nitrosobenzenes.[5]

More recent advancements in synthetic methodology have focused on achieving specific and often sterically hindered substitution patterns. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of tetra-ortho-substituted azobenzenes, which are of great interest for their red-shifted absorption spectra.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of substituted azobenzenes, providing a comparative overview of their synthetic yields, physical properties, and photophysical characteristics.

| Compound | Substituents | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 4-Hydroxyazobenzene | 4-OH | Azo Coupling | - | 155-157 | [7] |

| 4,4'-Dihydroxyazobenzene | 4-OH, 4'-OH | Azo Coupling | - | - | [4] |

| 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) | 4-(2-OH-5-Me-phenylazo)-3-MeO-benzoic acid | Azo Coupling | - | - | [8] |

| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2) | 4-(2-MeO-5-Me-phenylazo)-3-MeO-benzoic acid methyl ester | Azo Coupling & Methylation | 49 | 138.4 | [9] |

| Amide L1 | 4,4'-di(m-aminophenol)amide | Amidation | 90 | 192-195 | [10][11] |

| Amide L2 | 4,4'-di(2-amino-4-nitrophenol)amide | Amidation | 58 | 322-325 | [10][11] |

| Compound | Solvent | λmax (trans) (nm) | λmax (cis) (nm) | Quantum Yield (trans→cis) | Thermal Half-life (cis→trans) | Reference |

| Azobenzene | Methanol | 320 (π-π), 440 (n-π) | 240, 280 (π-π) | Varies with wavelength | - | [12] |

| meta-methylated azobenzene | - | 350 (π-π), 444 (n-π*) | - | - | - | [13] |

| Amide L1 | DMSO | - | - | 0.0619 | - | [10] |

| Amide L2 | DMSO | - | - | 0.0279 | - | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key substituted azobenzenes, offering a practical guide for researchers in the lab.

Protocol 1: Synthesis of 4-Hydroxyazobenzene via Azo Coupling

This protocol describes the synthesis of 4-hydroxyazobenzene through the diazotization of aniline followed by coupling with phenol.[13][14]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. This forms the benzenediazonium chloride solution.

-

-

Preparation of the Coupling Component:

-

Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold benzenediazonium chloride solution to the cold sodium phenoxide solution with constant stirring.

-

A yellow-orange precipitate of 4-hydroxyazobenzene will form.

-

-

Isolation and Purification:

-

Filter the precipitate and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxyazobenzene.

-

Protocol 2: Synthesis of a Non-Symmetric Azobenzene via the Baeyer-Mills Reaction in Continuous Flow

This protocol outlines the synthesis of a non-symmetric azobenzene using the Baeyer-Mills reaction in a continuous flow setup, which can be advantageous for scalability and control.[5][15]

Materials:

-

Substituted Aniline

-

Substituted Nitrosobenzene

-

Acetic Acid

-

Continuous flow reactor system (e.g., Vapourtec E-Series)

Procedure:

-

Solution Preparation:

-

Prepare separate solutions of the substituted aniline and substituted nitrosobenzene in acetic acid at the same concentration.

-

-

Flow Reaction:

-

Workup and Isolation:

Signaling Pathways and Experimental Workflows in Photopharmacology

Substituted azobenzenes have become invaluable tools in photopharmacology, enabling the light-mediated control of biological processes. This section illustrates two key applications with diagrams generated using the DOT language.

Workflow 1: Photoswitchable Inhibition of a Potassium Channel

Photoswitchable potassium channel blockers, often incorporating a quaternary ammonium group, can be used to control neuronal activity with light. The trans isomer is typically more active, blocking the channel, while the less active cis isomer can be generated upon irradiation, thus restoring channel function.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organ.su.se [organ.su.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azo Coupling [organic-chemistry.org]

- 5. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]

- 6. digital.library.txst.edu [digital.library.txst.edu]

- 7. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. Synthesis and photochemical properties of oligo-ortho-azobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actachemicamalaysia.com [actachemicamalaysia.com]

- 15. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-2-methoxy-azobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-bromo-2-methoxy-azobenzene, a versatile chemical intermediate. The protocol is based on established methodologies for the formation of azo compounds, specifically tailored for the synthesis of this unsymmetrical azobenzene derivative.

Introduction

Azobenzene and its derivatives are a class of compounds characterized by two phenyl rings linked by a nitrogen-nitrogen double bond (-N=N-). They are widely utilized in the manufacturing of dyes and pigments, and their photoisomerization properties make them valuable in applications such as molecular switches and photopharmacology. The synthesis of unsymmetrical azobenzenes like 4-bromo-2-methoxy-azobenzene is of particular interest as it allows for the fine-tuning of the molecule's electronic and steric properties.

The protocol described herein involves a two-step process: the diazotization of an aniline derivative followed by an azo coupling reaction with 4-bromo-2-methoxyaniline.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Aniline | Reagent | Sigma-Aldrich |

| 4-Bromo-2-methoxyaniline | >98.0% | TCI Chemicals[1] |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR |

| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore |

| Ethanol (EtOH) | Anhydrous | Decon Labs |

| Diethyl Ether (Et₂O) | ACS Reagent | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | Sigma-Aldrich |

| Deionized Water (H₂O) | --- | --- |

| Ice | --- | --- |

Experimental Protocol

Step 1: Diazotization of Aniline

-

In a 100 mL beaker, dissolve 1.0 g of aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate 50 mL beaker, prepare a solution of 0.8 g of sodium nitrite in 5 mL of deionized water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

Step 2: Azo Coupling with 4-Bromo-2-methoxyaniline

-

In a 250 mL beaker, dissolve 2.1 g of 4-bromo-2-methoxyaniline in 20 mL of ethanol.[1]

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of 4-bromo-2-methoxyaniline with vigorous stirring.

-

A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes.

-

After 30 minutes, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Collect the crude product by vacuum filtration and wash it with cold water.

Step 3: Purification

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 4-bromo-2-methoxy-azobenzene.

-

Dry the purified crystals under vacuum.

Step 4: Characterization

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material 4-bromo-2-methoxyaniline. Expected yields for the final product are based on typical azo coupling reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Expected Yield (%) |

| 4-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05[2][3] | 57.0 - 61.0[1] | >98.0 (GC)[1] | N/A |

| 4-Bromo-2-methoxy-azobenzene | C₁₃H₁₁BrN₂O | 291.15 | Expected ~100-120 | >95 (after recrystallization) | 70-85 |

Diagrams

Caption: Workflow for the synthesis of 4-bromo-2-methoxy-azobenzene.

References

Applications of 4-bromo-2-methoxy-azobenzene in Photopharmacology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopharmacology is a rapidly advancing field that utilizes light to control the activity of drugs with high spatiotemporal precision. This approach offers the potential to minimize off-target effects and develop novel therapeutic strategies. At the core of photopharmacology are photoswitchable molecules, with azobenzenes being one of the most extensively studied classes.[1][2][3] The ability of azobenzenes to undergo reversible isomerization between two distinct geometric forms—the thermally stable trans isomer and the metastable cis isomer—upon irradiation with specific wavelengths of light allows for the modulation of their biological activity.

The substitution pattern on the azobenzene core is critical for tuning its photophysical properties. Ortho-substitution, in particular, has emerged as a key strategy to shift the absorption spectra of azobenzenes into the visible light range, thereby avoiding the use of potentially harmful ultraviolet (UV) radiation for photoswitching in biological systems.[4][5][6] While specific experimental data on 4-bromo-2-methoxy-azobenzene is limited in the current scientific literature, its structural features—an ortho-methoxy group and a para-bromo substituent—suggest its potential as a valuable tool in photopharmacology. This document provides detailed application notes and protocols for the potential use of 4-bromo-2-methoxy-azobenzene, based on the established principles and methodologies for analogous ortho-substituted azobenzene photoswitches.

Photophysical Properties

The photophysical properties of an azobenzene derivative determine its suitability for photopharmacological applications. Key parameters include the absorption maxima of the trans and cis isomers (λmax), the quantum yields of photoisomerization (Φ), and the thermal half-life of the cis isomer (t1/2). The ortho-methoxy group in 4-bromo-2-methoxy-azobenzene is expected to influence the electronic transitions, likely red-shifting the n→π* transition of the trans isomer into the visible range. The bromo-substituent may further modulate these properties.

Based on data from similarly substituted azobenzenes, the expected photophysical properties of 4-bromo-2-methoxy-azobenzene are summarized in the table below. These values should be experimentally verified for the specific compound.

| Property | trans Isomer | cis Isomer | Rationale / Reference |

| λmax (π→π) | ~320-350 nm | ~300-330 nm | Typical for azobenzenes.[7] |

| λmax (n→π) | ~420-450 nm | ~400-430 nm | Ortho-alkoxy substitution red-shifts the n→π* band.[4] |

| Molar Extinction Coefficient (ε) at λmax (n→π) | Moderate | Low | Characteristic of n→π transitions in azobenzenes. |

| Thermal Half-life (t1/2) | Thermally stable | Minutes to Hours | Ortho-substitution can influence the rate of thermal relaxation.[4] |

| Photoisomerization Wavelength (trans→cis) | ~420-450 nm (Visible Light) | - | Excitation into the n→π* band of the trans isomer. |

| Photoisomerization Wavelength (cis→trans) | - | ~500-550 nm (Visible Light) or Thermal | Excitation into the n→π* band of the cis isomer or thermal relaxation. |

Potential Applications in Photopharmacology

The ability to control the geometry of 4-bromo-2-methoxy-azobenzene with light makes it a promising candidate for the development of photoswitchable ligands targeting a variety of biological macromolecules, including ion channels, G-protein coupled receptors (GPCRs), and enzymes.[1][8][9]

Photoswitchable Ligands for Ion Channels

By incorporating 4-bromo-2-methoxy-azobenzene into the structure of a known ion channel blocker or opener, it is possible to create a photoswitchable ligand. In its trans form, the ligand might bind to the channel and modulate its activity, while the cis form, having a different shape, would have a reduced affinity and thus be inactive. This would allow for the precise optical control of neuronal firing or other cellular processes regulated by ion channels.

References

- 1. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Manipulation of Chemistry and Biology with Visible Light Using Tetra-ortho-Substituted Azobenzenes and Azonium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoresponsive molecular tools for emerging applications of light in medicine - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04187D [pubs.rsc.org]

- 7. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Photoswitchable Allosteric Agonist of a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Bromo-2-methoxy-azobenzene as a Molecular Switch

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-azobenzene is a synthetic aromatic compound belonging to the azobenzene family, which are well-regarded as molecular photoswitches. These molecules can undergo reversible isomerization between two distinct geometric forms, the thermally stable trans (or E) isomer and the metastable cis (or Z) isomer, upon irradiation with light of specific wavelengths. This photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzene derivatives powerful tools for the remote and non-invasive control of biological and chemical systems.

The substitution pattern of 4-bromo-2-methoxy-azobenzene, featuring a bromine atom and a methoxy group, is anticipated to influence its photochemical properties, such as its absorption wavelengths and the kinetics of its thermal relaxation from the cis to the trans state. While specific experimental data for this exact molecule is limited in publicly available literature, valuable insights can be drawn from closely related ortho-substituted bromo-methoxy-aminoazobenzene derivatives. These related compounds exhibit key photoswitching characteristics, including isomerization with visible light (blue-green) and a relatively slow thermal reversion to the stable trans form, suggesting the potential utility of 4-bromo-2-methoxy-azobenzene in applications requiring sustained cis-state effects.[1][2][3]

These application notes provide a summary of the anticipated properties of 4-bromo-2-methoxy-azobenzene, a detailed protocol for its synthesis based on established methods for related compounds, and experimental procedures for its characterization and use as a molecular switch.

Photochemical Properties

| Property | trans Isomer | cis Isomer | Reference |

| Absorption Maximum (λmax) | ~320-360 nm (π-π* transition) | ~440-460 nm (n-π* transition) | General Azobenzene Properties |

| Molar Extinction Coefficient (ε) | High | Low | General Azobenzene Properties |

| Photoisomerization Wavelength | Blue-Green Light | UV or Blue Light | [1][2][3] |

| Quantum Yield (Φ) | Not Determined | Not Determined | - |

| Thermal Isomerization | Stable | Metastable, slow thermal relaxation | [1][2][3] |

| Half-life (τ½) of cis isomer | - | Expected to be in the range of minutes to hours | [1][2][3] |

Synthesis Protocol

The following is a proposed synthetic route for 4-bromo-2-methoxy-azobenzene, adapted from established methods for the synthesis of related substituted azobenzenes.

Reaction Scheme:

A proposed two-step synthesis of 4-bromo-2-methoxy-azobenzene.

Materials:

-

4-Bromo-2-methoxyaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Benzene

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization of 4-Bromo-2-methoxyaniline:

-

Dissolve 4-bromo-2-methoxyaniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate flask, prepare a solution of benzene in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the benzene solution with vigorous stirring. The reaction is typically carried out at a low temperature.

-

After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Neutralize the reaction mixture with a solution of sodium hydroxide.

-

-

Work-up and Purification:

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-bromo-2-methoxy-azobenzene by column chromatography on silica gel.

-

Experimental Protocols

Protocol 1: Characterization of Photoswitching by UV-Vis Spectroscopy

This protocol describes the procedure to monitor the photoisomerization of 4-bromo-2-methoxy-azobenzene using UV-Vis spectroscopy.

Materials:

-

4-Bromo-2-methoxy-azobenzene

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light source for trans-to-cis isomerization (e.g., LED with λ ≈ 440-460 nm)

-

Light source for cis-to-trans isomerization (e.g., UV lamp with λ ≈ 365 nm or a different visible wavelength)

Procedure:

-

Prepare a dilute solution of 4-bromo-2-methoxy-azobenzene in the chosen solvent.

-

Record the initial absorption spectrum of the solution. This spectrum will predominantly represent the trans isomer.

-

Irradiate the solution in the cuvette with the light source for trans-to-cis isomerization for a set period (e.g., 1-5 minutes).

-

Record the absorption spectrum again. Observe the changes in the absorption bands corresponding to the trans and cis isomers.

-

Repeat steps 3 and 4 until no further significant spectral changes are observed, indicating that the photostationary state (PSS) has been reached.

-

To observe the reverse isomerization, irradiate the solution at the PSS with the light source for cis-to-trans isomerization.

-

Record the absorption spectrum periodically to monitor the return to the trans isomer.

-

To measure the thermal relaxation rate, keep the solution at the cis-rich PSS in the dark at a constant temperature and record the absorption spectrum at regular intervals.

References

Application Notes and Protocols for Photoswitching of 4-bromo-2-methoxy-azobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the investigation of the photoswitching properties of 4-bromo-2-methoxy-azobenzene. This molecule is an exemplary photoswitch that can be reversibly isomerized between its trans and cis states using light, a characteristic that is of significant interest in the development of photopharmacology and light-responsive materials. The protocols outlined below are based on established methodologies for azobenzene derivatives and can be adapted for this specific compound.

I. Overview of Photoswitching Mechanism

Azobenzenes, including 4-bromo-2-methoxy-azobenzene, undergo a reversible photoisomerization process. The thermodynamically more stable trans-isomer can be converted to the metastable cis-isomer upon irradiation with light of a suitable wavelength, typically in the UV-A or blue region of the spectrum. The reverse cis-to-trans isomerization can be triggered by irradiation with a different wavelength of light (often in the visible region) or can occur thermally in the dark. The substitution pattern of the azobenzene core, in this case with a bromo and a methoxy group, influences the spectral properties and the kinetics of both the photochemical and thermal isomerization processes.

II. Quantitative Photoswitching Parameters

| Parameter | trans-isomer | cis-isomer | Method of Determination |

| λmax (π-π) | ~350 nm | ~440 nm (n-π) | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | High | Low | UV-Vis Spectroscopy |

| Quantum Yield (Φ) | Φ(trans→cis) ~ 0.1-0.3 | Φ(cis→trans) ~ 0.3-0.5 | Actinometry / Spectroscopic Monitoring |

| Thermal Half-life (t½) | Thermally stable | ~10 minutes[1][2] | UV-Vis or NMR Spectroscopy |

III. Experimental Protocols

The following protocols provide a framework for the experimental investigation of the photoswitching properties of 4-bromo-2-methoxy-azobenzene.

A. Protocol for UV-Vis Spectroscopic Analysis of Photoisomerization

This protocol describes how to monitor the photoisomerization of 4-bromo-2-methoxy-azobenzene using UV-Vis spectroscopy.

Materials:

-

4-bromo-2-methoxy-azobenzene

-

Spectroscopic grade solvent (e.g., acetonitrile, DMSO)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., LED with a specific wavelength)

Procedure:

-

Sample Preparation: Prepare a stock solution of 4-bromo-2-methoxy-azobenzene in the chosen solvent at a concentration that gives a maximum absorbance between 0.5 and 1.0 in the initial trans state.

-

trans-Isomer Spectrum: Record the UV-Vis absorption spectrum of the solution. This spectrum represents the predominantly trans-isomer.

-

trans-to-cis Isomerization: Irradiate the sample in the cuvette with a light source expected to induce trans-to-cis isomerization (e.g., blue-green light, ~450-500 nm).

-

Monitoring Isomerization: Record UV-Vis spectra at regular intervals during irradiation until no further spectral changes are observed, indicating that a photostationary state (PSS) has been reached.

-

cis-to-trans Isomerization: To observe the reverse isomerization, irradiate the sample at the PSS with a different wavelength of light (e.g., UV light, ~365 nm).

-

Data Analysis: Analyze the spectral changes to determine the absorption maxima (λmax) for both isomers and identify any isosbestic points. The composition of the photostationary state can be calculated from the absorbance changes.

B. Protocol for Determination of Photoswitching Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. This protocol is based on relative actinometry, using a well-characterized standard.

Materials:

-

4-bromo-2-methoxy-azobenzene solution

-

Actinometer solution with a known quantum yield (e.g., ferrioxalate or a standard azobenzene derivative)

-

Identical quartz cuvettes

-

Monochromatic light source

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Solutions: Prepare solutions of the sample and the actinometer with similar absorbances at the irradiation wavelength.

-

Irradiation: Irradiate both the sample and the actinometer solutions under identical conditions (same light source, geometry, and irradiation time).

-

Monitor Conversion: Monitor the initial rate of photoconversion for both the sample and the actinometer by recording their UV-Vis spectra at short irradiation intervals.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where k is the initial rate of change in concentration and F is the fraction of light absorbed.

C. Protocol for Measuring Thermal Relaxation Kinetics

This protocol describes the determination of the thermal half-life (t½) of the cis-isomer.

Materials:

-

Solution of 4-bromo-2-methoxy-azobenzene enriched in the cis-isomer

-

UV-Vis spectrophotometer or NMR spectrometer with a thermostated sample holder

-

Light source for initial cis-isomer enrichment

Procedure:

-

Enrich cis-Isomer: Irradiate a solution of the compound to reach a photostationary state with a high proportion of the cis-isomer.

-

Initiate Thermal Relaxation: Place the cuvette in the dark in a thermostated sample holder of the spectrophotometer or NMR spectrometer.

-

Monitor Spectral Changes: Record spectra at regular time intervals as the cis-isomer thermally relaxes back to the trans-isomer.

-

Kinetic Analysis: Plot the change in absorbance at the λmax of the cis-isomer (or the integration of a characteristic NMR signal) as a function of time. Fit the data to a first-order kinetic model to determine the rate constant (k) and calculate the half-life (t½ = ln(2)/k).

D. Protocol for NMR Spectroscopic Analysis of Isomerization

NMR spectroscopy provides detailed structural information about the trans and cis isomers.

Materials:

-

4-bromo-2-methoxy-azobenzene

-

Deuterated solvent (e.g., DMSO-d6, CDCl3)

-

NMR tube

-

NMR spectrometer

-

Fiber-optic cable coupled to a light source for in-situ irradiation (optional)

Procedure:

-

Sample Preparation: Prepare a solution of the compound in a deuterated solvent in an NMR tube.

-

Acquire trans-Isomer Spectrum: Record the ¹H NMR spectrum of the sample. This will correspond to the trans-isomer.

-

Induce Isomerization: Irradiate the NMR tube with an appropriate light source to generate the cis-isomer. This can be done ex-situ and the tube quickly transferred to the spectrometer, or in-situ if the setup is available.

-

Acquire cis-Rich Spectrum: Record the ¹H NMR spectrum of the irradiated sample to observe the signals corresponding to the cis-isomer. The ratio of cis to trans isomers can be determined by integrating the respective signals.

-

Monitor Thermal Relaxation: To monitor thermal relaxation, acquire spectra at regular intervals while the sample is kept in the dark at a constant temperature.

IV. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves when handling chemicals.

-

Azobenzene derivatives should be handled with care, as their toxicological properties may not be fully characterized.

-

UV light sources can be harmful to the eyes and skin. Use appropriate shielding and safety goggles.

References

Application Note: ¹H NMR Characterization of 4-bromo-2-methoxy-azobenzene Isomers

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis and ¹H NMR characterization of the (E) and (Z) isomers of 4-bromo-2-methoxy-azobenzene, a potential photoswitchable molecule for various applications in medicinal chemistry and materials science.

Introduction

Azobenzene derivatives are a class of photochromic compounds that can undergo reversible isomerization between their thermally stable (E) (trans) and metastable (Z) (cis) forms upon irradiation with light of specific wavelengths. This property makes them attractive for the development of photoswitchable drugs, molecular machines, and smart materials. The distinct spatial arrangement of the phenyl rings in the two isomers results in different physicochemical properties, which can be harnessed to control biological activity or material characteristics. Accurate characterization of both isomers is crucial for understanding and optimizing their function. ¹H NMR spectroscopy is a powerful tool for this purpose, as the chemical shifts of the aromatic protons are highly sensitive to the isomeric state of the azobenzene core.

This application note outlines a plausible synthetic route for 4-bromo-2-methoxy-azobenzene and provides a comprehensive protocol for its ¹H NMR characterization, including the in-situ generation of the (Z)-isomer via photoisomerization.

Proposed Synthesis of 4-bromo-2-methoxy-azobenzene

A common and effective method for the synthesis of unsymmetrical azobenzenes is the Baeyer-Mills reaction, which involves the condensation of a substituted aniline with a nitrosobenzene derivative in an acidic medium, such as acetic acid.[1][2]

Reaction Scheme:

An alternative approach is the oxidative coupling of the corresponding anilines.[3][4][5]

Experimental Protocols

1. Synthesis of (E)-4-bromo-2-methoxy-azobenzene (via Baeyer-Mills Reaction)

This protocol is adapted from general procedures for the synthesis of unsymmetrical azobenzenes.[1][6]

-

Materials:

-

4-bromoaniline

-

2-methoxynitrosobenzene (can be prepared by oxidation of 2-methoxyaniline)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 1.0 equivalent of 4-bromoaniline in glacial acetic acid in a round-bottom flask.

-

Add a solution of 1.0 equivalent of 2-methoxynitrosobenzene in glacial acetic acid dropwise to the aniline solution with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (E)-4-bromo-2-methoxy-azobenzene.

-

2. ¹H NMR Characterization of (E)- and (Z)-isomers

-

Instrumentation:

-

400 MHz NMR Spectrometer

-

NMR tubes

-

UV lamp (e.g., 365 nm)

-

-

Sample Preparation for (E)-isomer:

-

Dissolve approximately 5-10 mg of the purified (E)-4-bromo-2-methoxy-azobenzene in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition for (E)-isomer:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

Photoisomerization to (Z)-isomer and ¹H NMR Acquisition:

-

Irradiate the NMR tube containing the sample with a UV lamp (e.g., 365 nm) at room temperature. The optimal irradiation time to reach a photostationary state (a mixture of (E) and (Z) isomers) should be determined empirically, but typically ranges from a few minutes to an hour.

-

Immediately after irradiation, acquire a ¹H NMR spectrum under the same conditions as for the (E)-isomer. The resulting spectrum will show a mixture of signals for both isomers, allowing for the identification of the (Z)-isomer signals. The conversion to the (Z)-isomer is often accompanied by a noticeable color change.[7]

-

Data Presentation

The following table summarizes the expected ¹H NMR data for the (E) and (Z) isomers of 4-bromo-2-methoxy-azobenzene.

Table 1: Predicted ¹H NMR Data for 4-bromo-2-methoxy-azobenzene Isomers in CDCl₃ at 400 MHz

| Proton Assignment | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3' | ~7.9 | Upfield shifted | d | ~8.5 | 1H |

| H-5' | ~7.7 | Upfield shifted | d | ~8.5 | 1H |

| H-6' | ~7.5 | Upfield shifted | t | ~7.5 | 1H |

| H-4' | ~7.4 | Upfield shifted | t | ~7.5 | 1H |

| H-3 | ~7.2 | Upfield shifted | d | ~2.0 | 1H |

| H-5 | ~7.1 | Upfield shifted | dd | ~8.5, 2.0 | 1H |

| H-6 | ~7.0 | Upfield shifted | d | ~8.5 | 1H |

| -OCH₃ | ~3.9 | Minimal shift | s | - | 3H |

Note: The numbering of the protons is based on standard IUPAC nomenclature for azobenzenes.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for Synthesis and NMR Characterization.

Conclusion

This application note provides a comprehensive guide for the synthesis and detailed ¹H NMR characterization of the (E) and (Z) isomers of 4-bromo-2-methoxy-azobenzene. While specific literature data for this exact molecule is scarce, the provided protocols and predicted spectral data offer a solid foundation for researchers working with this and related photoswitchable compounds. The combination of synthesis, photoisomerization, and NMR analysis allows for the unambiguous identification and characterization of both isomeric forms, which is essential for the development of novel photoresponsive systems.

References

- 1. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]

- 2. thieme.de [thieme.de]

- 3. Oxidative decarbonylation coupling of anilines with isocyanates for the synthesis of unsymmetric azobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

HPLC purification method for 4-bromo-2-methoxy-azobenzene

An HPLC (High-Performance Liquid Chromatography) method has been developed for the purification of 4-bromo-2-methoxy-azobenzene, a compound of interest for researchers in materials science and drug development due to the photoswitchable nature of the azobenzene scaffold. This protocol provides a reliable method for obtaining high-purity material suitable for further experimental use.

The purification is achieved using a reverse-phase HPLC technique, which separates compounds based on their hydrophobicity. This method is particularly effective for the separation of azobenzene derivatives from reaction byproducts and other impurities.

Application and Significance

Azobenzene and its derivatives are known for their ability to undergo reversible isomerization between their trans and cis forms upon light irradiation. This property makes them valuable as molecular switches in various applications. The presence of bromo and methoxy functional groups on the azobenzene core can influence its electronic properties and, consequently, its photoswitching behavior. Therefore, obtaining a highly purified sample of 4-bromo-2-methoxy-azobenzene is crucial for accurate characterization and for the development of novel photoresponsive materials and pharmaceuticals.

Principle of the Method

The developed method utilizes a C18 reverse-phase column. In reverse-phase chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The sample, dissolved in a suitable solvent, is injected into the system. As the polar mobile phase is pumped through the column, less polar compounds (like 4-bromo-2-methoxy-azobenzene) will have a stronger affinity for the stationary phase and thus move more slowly through the column. In contrast, more polar impurities will elute faster. By using a gradient elution, where the polarity of the mobile phase is gradually decreased (by increasing the proportion of organic solvent), the retained compounds can be sequentially eluted and collected as purified fractions.

Experimental Protocol

A detailed protocol for the HPLC purification of 4-bromo-2-methoxy-azobenzene is provided below. This protocol is intended for use by trained laboratory personnel.

1. Materials and Reagents:

-

Crude 4-bromo-2-methoxy-azobenzene

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Ultrapure water

-

Formic acid (FA), HPLC grade

-

Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation:

-

A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

-

A C18 reverse-phase preparative column (e.g., 250 x 10 mm, 5 µm particle size).

-

A fraction collector.

3. Sample Preparation:

-

Dissolve the crude 4-bromo-2-methoxy-azobenzene in a minimal amount of a suitable solvent mixture, such as 50:50 (v/v) acetonitrile/water. The final concentration should be approximately 5-10 mg/mL.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 4.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 350 nm (corresponding to the π-π* transition of the trans-azobenzene)

-

Injection Volume: 500 µL (can be adjusted based on column size and sample concentration)

-

Gradient Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 40 | 60 |

| 20.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 25.1 | 40 | 60 |

| 30.0 | 40 | 60 |

5. Purification and Post-Processing:

-

Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Monitor the chromatogram and collect the fraction corresponding to the main peak of 4-bromo-2-methoxy-azobenzene.

-

Combine the collected fractions.

-

Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane) to recover the purified product.

-

Analyze the purity of the final product using analytical HPLC.

Quantitative Data

The following table summarizes the expected results for the purification of 4-bromo-2-methoxy-azobenzene using the described method. These values are representative and may vary depending on the specific instrumentation and the purity of the crude material.

| Parameter | Value |

| Retention Time | ~15.2 min |

| Purity of Crude Sample | >85% |

| Purity of Final Product | >98% |